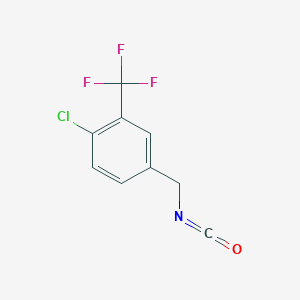
1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H5ClF3NO. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom, an isocyanatomethyl group, and a trifluoromethyl group. It is a halogenated aromatic compound that finds applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-chloro-4-methyl-2-(trifluoromethyl)benzene.
Isocyanation Reaction: The methyl group is converted to an isocyanatomethyl group using reagents like phosgene (COCl2) or triphosgene ((COCl)3) in the presence of a base such as triethylamine (Et3N).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.
Industrial production methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions, leading to the formation of corresponding substituted products.
Oxidation Reactions: The isocyanatomethyl group can be oxidized to form carbamates or ureas using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The isocyanatomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and stability, facilitating its interaction with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds such as:
1-Chloro-4-(isocyanatomethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Chloro-4-(trifluoromethyl)benzene: Lacks the isocyanatomethyl group, affecting its applications and mechanism of action.
1-Bromo-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene: The bromine atom can lead to different reactivity and substitution patterns compared to the chlorine atom.
The presence of both the isocyanatomethyl and trifluoromethyl groups in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various applications.
Eigenschaften
CAS-Nummer |
648420-75-1 |
|---|---|
Molekularformel |
C9H5ClF3NO |
Molekulargewicht |
235.59 g/mol |
IUPAC-Name |
1-chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5ClF3NO/c10-8-2-1-6(4-14-5-15)3-7(8)9(11,12)13/h1-3H,4H2 |
InChI-Schlüssel |
WMMRHJLJRFYXGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN=C=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)
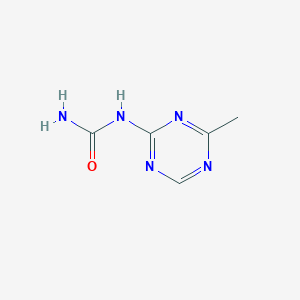
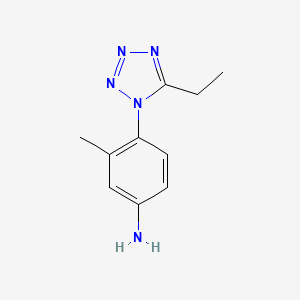
germane](/img/structure/B12593878.png)
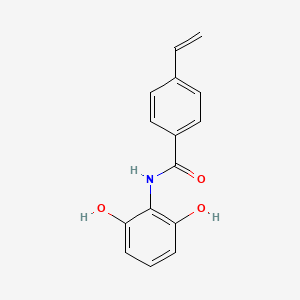
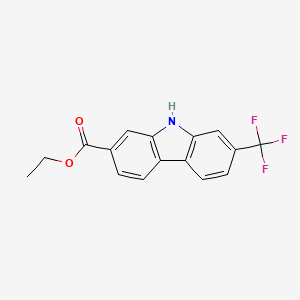
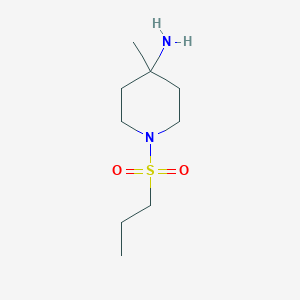
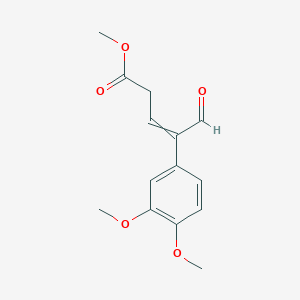
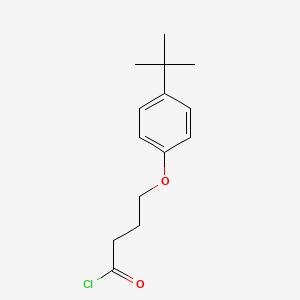
propanedinitrile](/img/structure/B12593916.png)
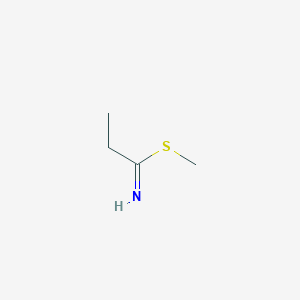
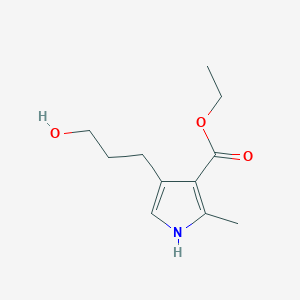
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
